molecular formula C11H13NO2 B3260133 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 327615-31-6

5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B3260133
Key on ui cas rn: 327615-31-6
M. Wt: 191.23 g/mol
InChI Key: BXEUBZUSVSUCDT-UHFFFAOYSA-N
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Patent
US06872718B1

Procedure details

To a solution of 4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one (17.8 g, 75 mmol) in dichloromethane (350 ml) were added triphenylphosphine (23.6 g, 90 mmol) and toluenesulfonic acid monohydrate (17.1 g, 90 mmol) at room temperature and stirred for 3 hours. The reaction mixture was poured into a cold water, and the precipitated crystals were collected by filtration. After washing with dichloromethane and water, 12.4 g of the title compound was obtained.
Name
4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH:4](SC)[C:5](=[O:14])[NH:6]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C1(C)C(S(O)(=O)=O)=CC=CC=1.O>ClCCl>[CH3:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][C:5](=[O:14])[NH:6]2 |f:2.3|

Inputs

Step One
Name
4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one
Quantity
17.8 g
Type
reactant
Smiles
CC1=C2C(C(NC2=C(C=C1OC)C)=O)SC
Name
Quantity
23.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
17.1 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
After washing with dichloromethane and water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C2CC(NC2=C(C=C1OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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